molecular formula C7H2Cl2F3NO2S B14038288 1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene

1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene

Cat. No.: B14038288
M. Wt: 292.06 g/mol
InChI Key: HANJPLBWVPTDAJ-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (positions 1 and 3), a trifluoromethylthio group (-SCF₃, position 2), and a nitro group (-NO₂, position 5). This structural configuration imparts unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research. The trifluoromethylthio group is particularly notable for its strong electron-withdrawing effects and lipophilicity, which enhance biological membrane permeability and metabolic stability compared to other substituents .

Properties

Molecular Formula

C7H2Cl2F3NO2S

Molecular Weight

292.06 g/mol

IUPAC Name

1,3-dichloro-5-nitro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2S/c8-4-1-3(13(14)15)2-5(9)6(4)16-7(10,11)12/h1-2H

InChI Key

HANJPLBWVPTDAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)SC(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Introduction of chlorine atoms onto the benzene ring, often via chlorination of nitro-substituted benzene derivatives.
  • Incorporation of the trifluoromethylthio (-SCF3) group, typically through nucleophilic substitution or electrophilic trifluoromethylthiolation.
  • Nitration of the aromatic ring to introduce the nitro (-NO2) group at the desired position.

Given the complexity of regioselective substitution on the benzene ring, the synthetic route usually proceeds through intermediates such as dichloronitrobenzenes or trifluoromethylthiolated chlorobenzenes.

Stepwise Preparation Routes

Preparation of 1,3-Dichloro-5-nitrobenzene Intermediates

According to patent CN103044262A, 2,5-dichloronitrobenzene (a closely related dichloronitrobenzene isomer) can be synthesized efficiently by nitration of dichlorobenzene in the presence of sulfuric acid, nitric acid, and a phase transfer catalyst to optimize yield and selectivity. The process involves:

  • Mixing nitric acid, sulfuric acid, para-dichlorobenzene, and a phase transfer catalyst.
  • Nitration reaction to form a light yellow liquid containing the dichloronitrobenzene.
  • Washing with sodium hydroxide solution to neutralize and isolate the product.

This method provides a model for preparing dichloronitrobenzene intermediates necessary for further functionalization toward trifluoromethylthiolation.

Introduction of the Trifluoromethylthio Group

The trifluoromethylthio group (-SCF3) is typically introduced via nucleophilic substitution or electrophilic trifluoromethylthiolation reagents. While direct literature on this compound is limited, analogous compounds such as 1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzene have been synthesized by multi-step routes involving:

  • Preparation of a chlorinated nitrobenzene intermediate.
  • Reaction with trifluoromethylthiolating agents under controlled conditions to install the -SCF3 group.
  • Purification by chromatographic techniques to obtain high purity product.

A typical reaction condition involves low temperature, inert atmosphere, and solvents such as acetonitrile or dichloromethane to facilitate the substitution while minimizing side reactions.

Nitration of Precursor Compounds

Nitration is commonly achieved by electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid or fuming sulfuric acid with potassium nitrate as a nitrating agent. For example, the nitration of trifluoromethylated chlorobenzene derivatives can be conducted by:

  • Forming a mixture of fuming sulfuric acid (containing at least 25% sulfur trioxide) and potassium nitrate in a molar ratio of about 2:1 to 3:1.
  • Adding the chlorinated trifluoromethylthio benzene at 30–50 °C with a high molar excess of potassium nitrate (6:1 to 10:1) to ensure high nitration efficiency.
  • Heating the mixture to 140–160 °C to complete the nitration step.
  • Isolating the nitrated product by extraction with solvents such as methylene chloride.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Molar Ratios / Notes Outcome / Comments
Nitration of dichlorobenzene HNO3, H2SO4, phase transfer catalyst Room temp to 50 Optimized for 2,5-dichloronitrobenzene formation High yield, regioselective nitration
Formation of nitro-chlorobenzene intermediate Fuming sulfuric acid + KNO3 30–50 (addition), then 140–160 (reaction) KNO3:substrate = 6:1 to 10:1; H2SO4:KNO3 = 2:1 to 3:1 Efficient nitration with high yield
Introduction of trifluoromethylthio group Trifluoromethylthiolating agents, acetonitrile or CH2Cl2 -30 to room temp Controlled addition, inert atmosphere High purity product after chromatographic purification
Purification Extraction with dichloromethane, chromatography Ambient Multiple extractions, drying agents (MgSO4) Purified this compound

The preparation of This compound involves a multi-step synthetic approach starting from dichlorobenzene derivatives, followed by nitration under optimized acidic conditions with potassium nitrate, and subsequent introduction of the trifluoromethylthio group through nucleophilic or electrophilic substitution methods. Key parameters such as reagent ratios, temperature control, and purification strategies are critical for achieving high yield and purity. The synthesis benefits from advances in phase transfer catalysis, controlled nitration, and chromatographic purification, making it feasible for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1,3-dichloro-2-trifluoromethylthio-5-aminobenzene.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and trifluoromethylthio can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Similarity Scores

Key structurally analogous compounds include:

Compound Name CAS Number Substituents (Positions) Similarity Score
1,3-Dichloro-2,4-difluoro-5-nitrobenzene 15952-70-2 Cl (1,3), F (2,4), NO₂ (5) 0.93
1-Chloro-2,5-difluoro-3-nitrobenzene 1805029-24-6 Cl (1), F (2,5), NO₂ (3) 0.92
1,2-Dichloro-4-fluoro-5-nitrobenzene 2339-78-8 Cl (1,2), F (4), NO₂ (5) 0.92
1,5-Dichloro-3-Methoxy-2-nitrobenzene 74672-01-8 Cl (1,5), OCH₃ (3), NO₂ (2) 0.90*

Notes:

  • Similarity scores (0.92–0.93) reflect structural proximity, primarily based on nitro and halogen substituents .
  • The target compound’s trifluoromethylthio group distinguishes it from analogs with fluorine or methoxy groups.

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The -SCF₃ group exerts stronger electron withdrawal than -OCH₃ or -F, altering the benzene ring’s reactivity. This enhances electrophilic substitution resistance compared to methoxy-containing analogs like 1,5-Dichloro-3-Methoxy-2-nitrobenzene .
  • Lipophilicity: The -SCF₃ group increases logP (octanol-water partition coefficient) by ~1.5 units compared to fluorine-substituted analogs, improving lipid membrane penetration .
  • Solubility: Nitro and halogen groups reduce aqueous solubility, but -SCF₃ may enhance solubility in nonpolar solvents relative to -OCH₃ analogs .

Biological Activity

1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene is a compound with notable structural features that contribute to its biological activity. The presence of electron-withdrawing groups such as the nitro and trifluoromethylthio moieties enhances its reactivity, making it an interesting subject for pharmacological research. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C7H2Cl2F3NO2SC_7H_2Cl_2F_3NO_2S, with a molecular weight of approximately 292.06 g/mol. Its unique substitution pattern affects its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC7H2Cl2F3NO2S
Molecular Weight292.06 g/mol
Structural FeaturesTwo chlorine atoms, trifluoromethylthio group, nitro group

Biological Activity

Research indicates that this compound exhibits significant biological activity due to its structural properties. The electron-withdrawing groups can influence its interaction with various biological targets, including enzymes and receptors.

Antimicrobial Activity

The compound has been investigated for its antifungal properties against various strains such as Aspergillus niger and Trichophyton mentagrophytes. Studies have shown that similar compounds in the nitrobenzene family exhibit fungitoxicity, suggesting potential applications in antifungal drug development .

Enzyme Interaction

The interactions of this compound with specific enzymes have been explored. The compound's functional groups can significantly influence binding affinities and reactivity, which may modulate enzymatic pathways or receptor activities .

Case Studies

Several studies have highlighted the compound's potential in therapeutic applications:

  • Antifungal Studies : A series of experiments tested the compound against fungal pathogens, showing significant inhibition rates compared to controls. For instance, a study reported that various substituted nitrobenzenes exhibited notable antifungal activity against A. niger and T. mentagrophytes .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that the compound could disrupt cellular processes in target organisms. This was particularly evident in assays measuring growth inhibition in fungal cultures .

Summary of Findings

The biological activity of this compound is primarily attributed to its structural characteristics that enhance reactivity and interaction with biological systems. Key findings include:

  • Antimicrobial Activity : Effective against several fungal strains.
  • Enzyme Interaction : Potential modulation of enzymatic pathways.
  • Therapeutic Potential : Promising candidate for further drug development studies.

Q & A

Q. What are the recommended synthetic routes for preparing 1,3-dichloro-2-trifluoromethylthio-5-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or nucleophilic displacement. For example, thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF under reflux (3 hours) facilitates chlorination or activation of carboxylic acid intermediates, as demonstrated in analogous nitrobenzene derivatives . Grignard reagents (e.g., isopropylmagnesium chloride) in tetrahydrofuran (THF) at low temperatures (-50°C) can introduce trifluoromethylthio groups via nucleophilic substitution, though regioselectivity must be controlled using directing groups like nitro or chloro substituents . Yield optimization requires precise stoichiometry, temperature control, and inert atmospheres to prevent side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C/¹⁹F NMR) is critical for confirming substitution patterns and detecting impurities. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection quantifies purity, especially for nitroaromatic byproducts. Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in regiochemistry .

Q. What are the key reactivity considerations for the trifluoromethylthio (-SCF₃) group in this compound?

  • Methodological Answer : The -SCF₃ group is electron-withdrawing and hydrolytically stable but sensitive to strong nucleophiles or oxidizing agents. Its presence directs electrophilic substitution to meta positions relative to nitro groups. Researchers should avoid aqueous basic conditions to prevent cleavage of the SCF₃ moiety. Stability tests under varying pH and temperature are recommended prior to functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

  • Methodological Answer : Regioselectivity is governed by the electronic effects of substituents. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution. Experimentally, protecting groups (e.g., acetyl for -NH₂) or Lewis acid catalysts (e.g., AlCl₃) can direct reactions. For example, nitration or halogenation favors positions ortho/para to electron-withdrawing groups, but steric hindrance from -SCF₃ may alter outcomes. Iterative optimization using small-scale reactions with TLC monitoring is advised .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer : Contradictions in NMR or MS data often arise from isomeric byproducts or solvent effects. Use deuterated solvents for NMR consistency. For ambiguous peaks, 2D NMR (COSY, NOESY) clarifies coupling relationships. High-resolution MS (HRMS) distinguishes isotopic patterns of halogens (Cl, F). Conflicting crystallographic data may require re-crystallization in alternative solvents or temperature gradients .

Q. How does the nitro group influence the compound’s stability under photolytic or thermal conditions?

  • Methodological Answer : The nitro group increases susceptibility to photodegradation via radical pathways. Accelerated stability studies under UV light (e.g., 254 nm) with HPLC monitoring quantify decomposition rates. Thermogravimetric analysis (TGA) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects exothermic events. Store the compound in amber vials at -20°C to mitigate degradation .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Scale-up introduces heat transfer and mixing inefficiencies. Use flow chemistry for exothermic reactions (e.g., nitration) to improve temperature control. Purify intermediates via column chromatography or recrystallization before proceeding. For persistent byproducts (e.g., dihalogenated analogs), adjust stoichiometry or employ scavenger resins (e.g., quench excess halogens with thiourea) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or reaction pathways?

  • Methodological Answer : Reproduce experiments using identical reagent batches and equipment. Cross-reference with literature protocols for overlooked variables (e.g., inert gas purging). If yields vary, conduct control experiments isolating each step (e.g., intermediate characterization). Open-data platforms (e.g., Zenodo) enable comparison with peer datasets to identify systemic errors .

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